DL-Cysteine hydrochloride monohydrate is classified as a non-essential amino acid and is typically synthesized through chemical processes rather than extracted from natural sources. Its molecular formula is with a molecular weight of approximately 175.63 g/mol . The compound is available in various purities, often exceeding 98% for research purposes .
The synthesis of DL-cysteine hydrochloride monohydrate can be achieved through several methods, with variations depending on the desired purity and yield. Commonly, the synthesis involves the following steps:
DL-Cysteine hydrochloride monohydrate features a thiol group (-SH) that is crucial for its reactivity. The structural representation can be represented as follows:
The compound exists as a white to almost white crystalline powder . Its solubility in water is significant, allowing it to be easily incorporated into various solutions for laboratory use.
DL-Cysteine hydrochloride monohydrate participates in several important chemical reactions:
These reactions highlight the compound's versatility in biochemical applications.
The mechanism of action of DL-cysteine hydrochloride monohydrate primarily involves its role as an antioxidant. It contributes to the maintenance of redox balance within cells by:
Studies have shown that supplementation with cysteine can enhance glutathione levels, thereby improving cellular resilience against oxidative stress .
DL-Cysteine hydrochloride monohydrate exhibits several notable physical and chemical properties:
Additional properties include:
DL-Cysteine hydrochloride monohydrate has diverse applications across various fields:
Microbial fermentation exploits engineered Escherichia coli strains to produce enantiomerically pure L-cysteine, which serves as a precursor for DL-cysteine hydrochloride monohydrate synthesis. Key strains like KCCM 80180 and KCCM 80181 incorporate feedback inhibition-insensitive enzymes (e.g., mutant serine acetyltransferase, CysEM256T) that bypass L-cysteine’s natural regulatory mechanisms. These strains achieve titers up to 345.8 mg·L−1 in minimal media with thiosulfate as the sulfur source, leveraging energy-efficient sulfur assimilation pathways [2] [10]. Post-fermentation purification involves cation/anion exchange chromatography: The broth (pH 6–9) binds to a strongly basic anion exchanger, and L-cysteine is eluted with dilute HCl (0.01–1 N). Subsequent cation exchange yields a pure HCl solution, crystallized to L-cysteine hydrochloride monohydrate (>98% purity) without fractional crystallization [6].
Table 1: Metabolic Engineering Targets for L-Cysteine Production in E. coli
Engineering Strategy | Target Gene/Enzyme | Function | Impact on Yield |
---|---|---|---|
Deregulated biosynthesis | cysE (mutant SAT) | Feedback-insensitive L-serine acetylation | ↑ 50–70% vs. wild-type [10] |
Reduced degradation | Δcd (desulfhydrase knockout) | Eliminates L-cysteine → pyruvate + H₂S | Prevents product loss [10] |
Enhanced export | ydeD overexpression | Efflux pump for extracellular accumulation | Reduces cytotoxicity [6] |
Racemization transforms L-cysteine (from fermentation) into the racemic DL-form required for hydrochloride monohydrate synthesis. Optimal conditions use alkaline hydrolysis (0.1–1.0 M NaOH, 70–90°C), which epimerizes the chiral center via a deprotonated enol intermediate. Alternative methods include enzymatic racemization using amino acid racemases (e.g., from Pseudomonas putida), achieving >95% conversion in 4 hours at pH 8.0 and 40°C [7]. The racemized mixture is then neutralized with hydrochloric acid, forming DL-cysteine hydrochloride directly, and crystallized as the monohydrate.
DL-cysteine free base undergoes hydrochlorination in concentrated HCl (6–12 M) at 40–60°C, followed by solvent-mediated crystallization. Key protocols include:
DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) serves as a key precursor hydrolyzed to DL-cysteine. The reaction uses concentrated HCl (4–6 M) at 80–100°C for 2–4 hours, cleaving the thiazoline ring via electrophilic addition. Mandelic acid derivatives are alternative precursors, where acid hydrolysis (e.g., 5 M H₂SO₄, reflux) releases cysteine after deprotection. Yields range from 75–88%, with impurities (e.g., cystine) removed via activated carbon treatment [2] [3].
Table 2: Chemical Synthesis Routes for DL-Cysteine Hydrochloride Monohydrate
Precursor | Reaction Conditions | Catalyst/Antisolvent | Yield (%) | Purity (%) |
---|---|---|---|---|
DL-Cysteine (free base) | 20% HCl, acetone, 0–5°C [5] [8] | Acetone | 85–92 | >98.0 |
DL-ATC | 6 M HCl, 90°C, 3 h [2] | None | 75–80 | 90–95 |
N-acetyl-DL-cysteine | 5 M H₂SO₄, reflux, 4 h [3] | None | 80–88 | 92–97 |
Racemic mixtures of cysteine hydrochloride are resolved by pH-controlled crystallization. For example:
Chiral acids like O,O'-dibenzoyl-L-tartaric acid (DBTA) form insoluble diastereomeric salts with one enantiomer:
Table 3: Enantiomeric Resolution Methods for Cysteine Hydrochloride
Method | Resolving Agent/Conditions | Target Enantiomer | Yield (%) | Optical Purity (% ee) |
---|---|---|---|---|
Fractional crystallization | Seeding, pH 2.0, −10°C [7] | L-isomer | 30–35 | >99 |
Diastereomeric salt | DBTA in ethanol/water [7] | L-isomer | 40–45 | >98 |
Schiff base hydrolysis | Salicylaldehyde, HCl [3] | D-isomer | 25–30 | >99 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9